molecular formula C23H36N2O3 B11373773 4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine

4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine

Cat. No.: B11373773
M. Wt: 388.5 g/mol
InChI Key: ZXRYVNZKYAATAV-UHFFFAOYSA-N
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Description

4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a pentyloxybenzoyl group

Preparation Methods

The synthesis of 4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pentyloxybenzoyl group: This step often involves a Friedel-Crafts acylation reaction, where the piperidine ring is reacted with pentyloxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the morpholine ring: This can be done by reacting the intermediate with ethylene oxide under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Scientific Research Applications

4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine can be compared with other similar compounds, such as:

    4-(2-{1-[4-(Methoxy)benzoyl]piperidin-2-yl}ethyl)morpholine: This compound has a methoxy group instead of a pentyloxy group, which may affect its pharmacological properties.

    4-(2-{1-[4-(Ethoxy)benzoyl]piperidin-2-yl}ethyl)morpholine: The ethoxy group can lead to different electronic and steric effects compared to the pentyloxy group.

    4-(2-{1-[4-(Butoxy)benzoyl]piperidin-2-yl}ethyl)morpholine: The butoxy group provides a different balance of hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(4-pentoxyphenyl)methanone

InChI

InChI=1S/C23H36N2O3/c1-2-3-6-17-28-22-10-8-20(9-11-22)23(26)25-13-5-4-7-21(25)12-14-24-15-18-27-19-16-24/h8-11,21H,2-7,12-19H2,1H3

InChI Key

ZXRYVNZKYAATAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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